Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-
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Overview
Description
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the fourth position and a trimethylsilyl group at the second position. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl)ethynyl . This reaction is typically carried out in the presence of a palladium catalyst and a base such as triethylamine under an inert atmosphere . Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon .
Chemical Reactions Analysis
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group, which can undergo various nucleophilic addition reactions. The methoxy and trimethylsilyl groups can also influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE can be compared with other similar compounds, such as:
4-METHOXYBENZALDEHYDE: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
2-(TRIMETHYLSILYL)BENZALDEHYDE: Lacks the methoxy group, which affects its electronic properties and reactivity.
4-ETHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its reactivity and solubility.
The uniqueness of 4-METHOXY-2-(TRIMETHYLSILYL)BENZALDEHYDE lies in the combination of the methoxy and trimethylsilyl groups, which provide a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
88932-60-9 |
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Molecular Formula |
C11H16O2Si |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
4-methoxy-2-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-6-5-9(8-12)11(7-10)14(2,3)4/h5-8H,1-4H3 |
InChI Key |
NYNPXADTUTVEEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)[Si](C)(C)C |
Origin of Product |
United States |
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